molecular formula C6H5ClN2O3 B1197555 6-Chloro-2-pyridylmethyl nitrate CAS No. 90500-72-4

6-Chloro-2-pyridylmethyl nitrate

Cat. No. B1197555
CAS RN: 90500-72-4
M. Wt: 188.57 g/mol
InChI Key: KLKMRHCMLLGCSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2-pyridylmethyl nitrate, also known as 6-Chloro-2-pyridylmethyl nitrate, is a useful research compound. Its molecular formula is C6H5ClN2O3 and its molecular weight is 188.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-2-pyridylmethyl nitrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-pyridylmethyl nitrate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

90500-72-4

Product Name

6-Chloro-2-pyridylmethyl nitrate

Molecular Formula

C6H5ClN2O3

Molecular Weight

188.57 g/mol

IUPAC Name

(6-chloropyridin-2-yl)methyl nitrate

InChI

InChI=1S/C6H5ClN2O3/c7-6-3-1-2-5(8-6)4-12-9(10)11/h1-3H,4H2

InChI Key

KLKMRHCMLLGCSZ-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

Canonical SMILES

C1=CC(=NC(=C1)Cl)CO[N+](=O)[O-]

Other CAS RN

90500-72-4

synonyms

6-chloro-2-pyridylmethyl nitrate
CPMN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (1.57 ml) was added dropwise to acetic anhydride (3.54 ml) with stirring at 0° to 5° C. 2-Hydroxymethyl-6-chloropyridine (3.59 g) was added thereto. The resulting mixture was stirred for 20 minutes at 0° C. to 5° C. The resulting mixture was alkalized weakly with an aqueous potassium carbonate solution, extracted with chloroform, washed with water, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue obtained was subjected to column chromatography on aluminum oxide (40 g) and eluted with toluene. The fractions containing the desired compound were concentrated under reduced pressure to give colorless viscous oil of 2-nitroxymethyl-6-chloropyridine (2.9 g).
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
3.54 mL
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.